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molecular formula C8H13N3O2S B8491078 2-(5,6-Dihydro-4H-1,3-thiazin-2-yl)-N,N-dimethyl-2-nitroethen-1-amine CAS No. 61195-18-4

2-(5,6-Dihydro-4H-1,3-thiazin-2-yl)-N,N-dimethyl-2-nitroethen-1-amine

Cat. No. B8491078
M. Wt: 215.28 g/mol
InChI Key: HCBDKUAPAQJMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03981871

Procedure details

8.0 G OF TETRAHYDRO-2-(NITROMETHYLENE)-2H-1,3-thiazine, prepared as described in Example 2 of Ser. No. 554,361, 5.95 g of N,N-dimethylformamide dimethyl acetal and 25 ml of chloroform were mixed and the mixture was refluxed for about 16 hours. The solvent then was evaporated under reduced pressure to leave a dark orange solid. Recrystallization from ethyl acetate and methanol gave (1), as a light orange solid, m.p.: 168.5°-170°.
Name
TETRAHYDRO-2-(NITROMETHYLENE)-2H-1,3-thiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)([O-:3])=[O:2].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>C(Cl)(Cl)Cl>[S:6]1[CH2:7][CH2:8][CH2:9][N:10]=[C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][N:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
TETRAHYDRO-2-(NITROMETHYLENE)-2H-1,3-thiazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=C1SCCCN1
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent then was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a dark orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate and methanol

Outcomes

Product
Name
Type
product
Smiles
S1C(=NCCC1)C(=CN(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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